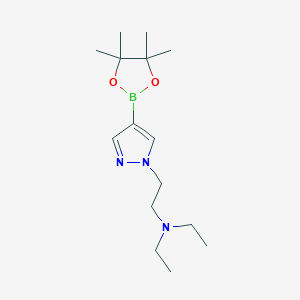

N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

Description

Structural Features and Nomenclature

The structural architecture of this compound reflects the sophisticated design principles underlying modern organoboron chemistry. The compound is characterized by its molecular formula C15H28BN3O2 and molecular weight of 293.21 grams per mole, establishing it as a moderately sized organic molecule with significant synthetic potential. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name explicitly describing each structural component and their connectivity patterns within the molecular framework.

The central pyrazole ring system serves as the foundational heterocyclic core, providing both structural rigidity and electronic properties that influence the compound's reactivity profile. This five-membered aromatic ring contains two nitrogen atoms in adjacent positions, creating a nitrogen-rich environment that contributes to the molecule's coordination chemistry and potential for intermolecular interactions. The pyrazole ring is substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester, which represents one of the most widely utilized organoboron functionalities in synthetic organic chemistry.

The dioxaborolane moiety consists of a five-membered ring containing boron, two oxygen atoms, and two carbon atoms, with the boron center serving as the reactive site for various chemical transformations. The four methyl substituents on the dioxaborolane ring provide steric protection around the boron center while simultaneously enhancing the compound's solubility in organic solvents. This structural feature is crucial for maintaining the stability of the boronate ester under ambient conditions while preserving its reactivity toward appropriate nucleophiles or electrophiles.

The N,N-diethylethanamine substituent attached to the pyrazole nitrogen introduces significant structural complexity and functional diversity to the molecule. This tertiary amine functionality consists of an ethyl bridge connecting the pyrazole ring to a diethylamino group, creating a flexible linker that can adopt various conformations depending on the chemical environment. The presence of the tertiary amine not only influences the compound's basicity and solubility characteristics but also provides opportunities for further functionalization or coordination to metal centers in catalytic applications.

| Structural Component | Chemical Formula | Molecular Weight Contribution | Functional Role |

|---|---|---|---|

| Pyrazole Core | C3H2N2 | 66.06 g/mol | Heterocyclic foundation |

| Dioxaborolane Group | C6H12BO2 | 126.97 g/mol | Organoboron reactivity |

| Diethylaminoethyl Chain | C6H14N | 100.18 g/mol | Amine functionality |

The compound is catalogued under Chemical Abstracts Service number 1086111-20-7, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature systems include simplified names such as diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl})amine and N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

The molecular geometry of this compound exhibits characteristics typical of both pyrazole-based heterocycles and organoboron compounds. The pyrazole ring maintains planarity due to its aromatic character, while the dioxaborolane ring adopts a slightly puckered conformation to minimize ring strain. The diethylaminoethyl substituent introduces conformational flexibility through rotation around single bonds, allowing the molecule to adopt various three-dimensional arrangements that may be important for its biological or catalytic activities.

Historical Context in Boron-Containing Heterocycle Research

The development of this compound must be understood within the broader historical trajectory of boron-containing heterocycle research, which has undergone remarkable evolution over the past several decades. The utility of boron-containing compounds extends far beyond the well-established applications of boronic acids and esters in Suzuki cross-coupling reactions and enzyme inhibition, encompassing a rich tapestry of synthetic methodologies and structural innovations that have fundamentally transformed modern organic chemistry.

The historical foundation of boron heterocycle chemistry can be traced to early investigations into the unique electronic properties of boron atoms when incorporated into cyclic systems. Unlike transition metals, which have long dominated the field of small molecule activation and catalysis, main group elements like boron have emerged as viable alternatives that can mimic many transition-metal behaviors while offering distinct advantages in terms of cost, availability, and environmental impact. The recognition that boron atoms could be deliberately and judiciously installed in molecular frameworks to create unique structures and unusual reactivities marked a paradigm shift in synthetic chemistry that continues to influence contemporary research directions.

The specific class of compounds represented by this compound emerged from the convergence of several independent research streams during the early 2000s. Pyrazole-based heterocycles had established themselves as privileged scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and ability to serve as bioisosteres for various natural products and pharmaceutical targets. Simultaneously, the development of robust synthetic methodologies for accessing organoboron compounds, particularly pinacol boronate esters, provided chemists with reliable tools for constructing complex molecular architectures.

The evolution of boron heterocycle synthesis has been characterized by increasingly sophisticated approaches that leverage the unique reactivity profiles of different boron-containing functional groups. Cyclocondensation reactions of boronic acids, borate esters, boranes, or boron dihalides with various functionalized reagents have become commonly explored routes to complex structures, often exhibiting considerable regioselectivity or stereoselectivity that is crucial for drug development applications. These methodological advances have enabled the preparation of compounds like this compound with high efficiency and predictable outcomes.

The broader context of boron-containing heterocycle research has been significantly influenced by the recognition that these compounds can enable the activation of both sigma and pi bonds in small molecules. This capability positions organoboron heterocycles as valuable tools for fundamental studies of chemical reactivity while simultaneously providing practical solutions for synthetic challenges in pharmaceutical and materials chemistry. The development of catalytic routes to various boron heterocycles, including azaborinines and other nitrogen-containing systems, has demonstrated the potential for these compounds to serve as both synthetic intermediates and final products with intrinsic value.

| Historical Period | Key Developments | Representative Compounds | Impact on Field |

|---|---|---|---|

| 1990s-2000s | Foundation of organoboron methodology | Simple boronic acids and esters | Established Suzuki coupling chemistry |

| 2000s-2010s | Heterocycle incorporation strategies | Pyrazole boronate esters | Expanded structural diversity |

| 2010s-Present | Advanced functional group tolerance | Complex amine-substituted derivatives | Enhanced pharmaceutical applications |

The pharmaceutical relevance of compounds like this compound has been demonstrated through their utility as intermediates in the synthesis of kinase inhibitors and other biologically active molecules. The successful development of Food and Drug Administration-approved boron-containing pharmaceuticals has validated the therapeutic potential of this chemical class and encouraged continued investment in boron heterocycle research. These regulatory successes have provided compelling evidence that boron atoms can be safely and effectively incorporated into pharmaceutical agents, opening new avenues for drug discovery and development.

The contemporary landscape of boron heterocycle research continues to be shaped by ongoing efforts to develop more efficient synthetic methodologies, explore novel structural motifs, and identify new applications for these versatile compounds. The synthesis of isoelectronic analogs of benzene-based molecules and explorations into their physicochemical properties has emerged as a primary research focus, driven by the potential to create materials with unique electronic and optical properties. These investigations have revealed that strategic incorporation of boron atoms into heterocyclic frameworks can dramatically alter molecular properties in predictable and useful ways.

The future trajectory of research involving compounds like this compound appears increasingly promising as new synthetic methodologies continue to emerge and applications in diverse fields expand. The convergence of traditional organic synthesis with materials science and medicinal chemistry has created fertile ground for innovation, with boron-containing heterocycles serving as key enabling compounds that bridge these traditionally separate domains of chemical research.

Properties

IUPAC Name |

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BN3O2/c1-7-18(8-2)9-10-19-12-13(11-17-19)16-20-14(3,4)15(5,6)21-16/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARNNKIWMMXSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728936 | |

| Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086111-20-7 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086111-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine (CAS Number: 1086111-20-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring and a boron-containing moiety. The presence of the dioxaborolane group enhances its potential for biological interactions.

Chemical Formula: C16H26BNO2

Molecular Weight: 275.20 g/mol

CAS Number: 1086111-20-7

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

- Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives are known to inhibit RTKs, which play crucial roles in cell signaling and cancer progression.

- Enzymatic Inhibition: The dioxaborolane group may interact with enzymes through boron coordination chemistry, potentially leading to inhibition of key metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:

- Inhibition of FGFRs: Compounds structurally related to this compound have shown significant inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. In vitro assays demonstrated over 50% inhibition at concentrations around 10 μM .

- Case Study: A related study highlighted the binding interactions of pyrazole derivatives with FGFRs. The crystal structure revealed critical hydrogen bonds and π–π stacking interactions that facilitate strong binding affinity .

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrazole derivatives may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:

- Mechanism: The neuroprotective effects may arise from the modulation of signaling pathways involved in neuronal survival and apoptosis .

Table 1: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

Versatile Building Block

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is extensively utilized in organic chemistry for the synthesis of complex molecules. It facilitates the development of new pharmaceuticals by acting as an intermediate in various synthetic pathways. Its boron-containing structure is particularly useful for creating compounds with specific electronic properties and reactivity profiles.

Materials Science

Advanced Material Development

The compound plays a crucial role in the creation of advanced materials. It is employed in the development of polymers and coatings that exhibit enhanced durability and chemical resistance. The incorporation of boron into materials can improve thermal stability and mechanical strength, making these materials suitable for demanding applications.

Biological Imaging

Fluorescent Probes

this compound is used in designing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The compound's ability to emit fluorescence upon excitation makes it a valuable tool in microscopy and other imaging techniques.

Catalysis

Catalytic Applications

This compound also serves as a catalyst in various chemical reactions. Its boron-containing functional groups can enhance reaction rates and yields by stabilizing transition states or intermediates. This catalytic property is particularly advantageous in industrial processes where efficiency and selectivity are paramount.

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The compound's unique reactivity profile allowed for the efficient formation of complex structures that showed promising activity against cancer cell lines.

Case Study 2: Material Enhancement

Research published in a materials science journal highlighted how incorporating this compound into polymer matrices improved their mechanical properties significantly. The resulting materials exhibited increased tensile strength and thermal stability compared to traditional polymers without boron modifications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for pharmaceuticals and complex organic molecules |

| Materials Science | Used in developing durable polymers and coatings |

| Biological Imaging | Functions as a fluorescent probe for cellular visualization |

| Catalysis | Acts as a catalyst to enhance reaction rates and yields |

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Key Analogs :

- N,N-Dimethyl variant (CAS 877149-80-9): Replaces diethyl with dimethyl groups. Exhibits higher polarity and lower lipophilicity (logP ≈ 1.8) compared to the diethyl analog (logP ≈ 2.5). Priced at €95.00/g (1g scale), it is more commercially accessible .

- N,N-Dibenzyl variant : Features benzyl groups, increasing steric bulk and reducing reactivity in cross-coupling reactions. Demonstrated in crystallographic studies to adopt a rigid conformation due to π-π stacking .

Table 1: Amine Substituent Effects

| Compound | Amine Group | logP | Reactivity (Suzuki Coupling) | Price (1g) |

|---|---|---|---|---|

| Target (Diethyl) | -N(CH₂CH₃)₂ | 2.5 | Moderate | N/A |

| Dimethyl analog | -N(CH₃)₂ | 1.8 | High | €95.00 |

| Dibenzyl analog | -N(CH₂C₆H₅)₂ | 3.2 | Low | N/A |

Core Heterocycle Modifications

Pyridine vs. Pyrazole :

- Pyridinyloxy analog (): Replaces pyrazole with a pyridine ring. The oxygen atom increases polarity (aqueous solubility: 12 mg/L vs. 5 mg/L for pyrazole analogs) but reduces boron stability due to electron-withdrawing effects .

- Triazole-based analogs : Substituting pyrazole with triazole (e.g., ) enhances hydrogen-bonding capacity, improving binding affinity in enzyme inhibition assays (IC₅₀ values < 1 μM for some targets) .

Table 2: Heterocycle Impact

| Core Structure | Aqueous Solubility (mg/L) | Boron Stability | Example Application |

|---|---|---|---|

| Pyrazole (Target) | 5 | High | Suzuki coupling |

| Pyridine | 12 | Moderate | Catalytic intermediates |

| Triazole | 8 | Low | Enzyme inhibitors |

Boron-Containing Group Variations

Fluorinated Benzyl Boronates (): Incorporates a fluorine atom on the benzyl group, improving metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) compared to non-fluorinated analogs (t₁/₂ ≈ 2 hours). The diethylamine chain here is attached to a benzyl group, altering steric effects in coupling reactions .

Carboxamide Derivatives (): Replaces the ethanamine group with a carboxamide (C14H24BN3O3). This modification reduces basicity (pKa ≈ 3.5 vs. 9.2 for the target compound) but enhances crystallinity for X-ray analysis .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are typically employed under inert conditions (N₂/Ar) in solvents like THF or DMF. Pre-functionalization of the pyrazole ring with an ethanamine side chain is achieved through nucleophilic substitution or condensation reactions . For pyrazole core formation, hydrazine derivatives reacting with diketones or β-keto esters are common, followed by boronic ester introduction via Miyaura borylation .

Q. How should this compound be purified, and what analytical techniques confirm its structural integrity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/DMF mixtures is effective. Boronic esters are sensitive to moisture; thus, anhydrous conditions are critical .

- Characterization :

- NMR : ¹H/¹³C NMR for backbone confirmation. The boronic ester group exhibits a characteristic peak near δ 1.3 ppm (for tetramethyl groups) in ¹H NMR.

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) for molecular ion validation.

- X-ray Crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What spectroscopic challenges arise due to the boronic ester moiety, and how are they mitigated?

- Methodological Answer : The boronic ester can cause dynamic effects in NMR (e.g., broadening or splitting of peaks due to partial hydrolysis). To mitigate:

- Use deuterated solvents (e.g., CDCl₃) stored over molecular sieves.

- Acquire spectra immediately after dissolution.

- Validate results with ¹¹B NMR (if accessible) to confirm boron coordination .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency using this compound be optimized?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (PdCl₂(dppf), Pd(OAc)₂) with ligands (SPhos, XPhos) to enhance turnover.

- Base Selection : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems improves coupling yields.

- Temperature Control : Reactions at 60–80°C in THF/H₂O (4:1) balance reactivity and boronic ester stability .

- Monitoring : Use TLC or LC-MS to track reaction progress and avoid over-coupling.

Q. How to resolve contradictions in crystallographic data when the boronic ester group exhibits disorder?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources to reduce noise.

- Refinement : Apply SHELXL’s PART instruction to model disorder, and constrain thermal parameters (ISOR/DFIX commands). Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational approaches support mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to model transition states in cross-coupling reactions (e.g., B3LYP/6-31G* level).

- Molecular Dynamics : Simulate solvent effects on boronic ester stability using GROMACS.

- Docking Studies : If bioactive, AutoDock Vina predicts binding modes with biological targets (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.